molecular formula C19H29BrN2O3 B1408892 Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate CAS No. 1704065-32-6

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate

Cat. No.: B1408892
CAS No.: 1704065-32-6
M. Wt: 413.3 g/mol
InChI Key: HJEJZPGDZMVBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H29BrN2O3 and a molecular weight of 413.35 g/mol. This compound features a tert-butyl group attached to a bromide substituent, a piperazine ring, and a phenoxypropyl group. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form 3-(4-bromo-2-methylphenoxy)propylamine. This intermediate is then reacted with tert-butyl 4-piperazinecarboxylate under suitable conditions to yield the final product.

Industrial Production Methods

The process may include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromide substituent can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anthelmintic properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Explored for its anticorrosive properties in protecting materials such as carbon steel.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(3-(4-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but with different substituents, leading to varied chemical properties and applications.

    Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate: Exhibits different biological activities, such as antibacterial and anthelmintic properties.

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromo-2-methylphenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O3/c1-15-14-16(20)6-7-17(15)24-13-5-8-21-9-11-22(12-10-21)18(23)25-19(2,3)4/h6-7,14H,5,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEJZPGDZMVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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